molecular formula C19H22N2O B11340697 1-(2,5-dimethylbenzyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

1-(2,5-dimethylbenzyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11340697
M. Wt: 294.4 g/mol
InChI Key: DTKDDPOYXGTGIF-UHFFFAOYSA-N
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Description

1-[(2,5-DIMETHYLPHENYL)METHYL]-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a tetrahydro-1H-1,5-benzodiazepin-2-one core with a 2,5-dimethylphenylmethyl and a 3-methyl substituent.

Preparation Methods

The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves several steps. One common method includes the reaction of N-(2,5-dimethylphenyl)-β-alanine with ethyl acetoacetate, followed by cyclization to form the benzodiazepine core . The reaction conditions typically involve refluxing in acetic acid, followed by cyclization using hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures.

Scientific Research Applications

1-[(2,5-DIMETHYLPHENYL)METHYL]-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Similar compounds to 1-[(2,5-DIMETHYLPHENYL)METHYL]-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE include other benzodiazepines such as diazepam, lorazepam, and alprazolam. Compared to these, the unique structural features of this compound, such as the 2,5-dimethylphenylmethyl and 3-methyl substituents, may confer different pharmacokinetic and pharmacodynamic properties. These differences can affect its potency, duration of action, and side effect profile .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one

InChI

InChI=1S/C19H22N2O/c1-13-8-9-14(2)16(10-13)12-21-18-7-5-4-6-17(18)20-11-15(3)19(21)22/h4-10,15,20H,11-12H2,1-3H3

InChI Key

DTKDDPOYXGTGIF-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C)C

Origin of Product

United States

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